M-Toluidine-D9
Overview
Description
M-Toluidine, also known as 3-Methylaniline, is an aromatic amine . It appears as a clear colorless liquid . It is frequently encountered in electrochemical research as a soluble corrosion inhibitor dissolved in aqueous media used in cooling systems . It is also used as a homomonomer for the formation of intrinsically conducting poly-o-toluidine and as a comonomer in the formation of respective copolymers and their composites .
Synthesis Analysis
M-Toluidine can be synthesized successfully using chemical oxidative polymerization . It has been used in the preparation of Pyrrole (PY)/m-toluidine (MT) copolymers, La/Sm-doped strontium-ferrite/poly-m-toluidine (PMT) composites, and Pyrrole and m-toluidine copolymer (P (PY/MT))/montmorillonite (MMT) composites .Molecular Structure Analysis
The molecular formula of M-Toluidine is C7H9N . The structural formula is CH3C6H4NH2 . More detailed molecular structure information can be found in databases like PubChem and NIST Chemistry WebBook .Chemical Reactions Analysis
M-Toluidine has been studied for its dielectric relaxation process, glass transition relaxation, relaxation modes, and slow secondary relaxation . It has also been investigated for its adsorption on three types of eggshells characterized by FT-IR and FT-Raman spectroscopy .Physical and Chemical Properties Analysis
M-Toluidine is a colorless to light yellow liquid at ambient temperatures . It has a characteristic amine-like odor . The molecular weight is 107.15 g/mol . It has a density of about 8 lb/gal . The flash point is below 200°F . It is toxic by inhalation, ingestion, and skin absorption in high concentrations or under prolonged exposures .Scientific Research Applications
Chemical and Physical Properties
M-Toluidine has been studied for its dynamic properties in supercooled and glassy states. Research utilizing wide band dielectric spectroscopy revealed insights into the bulk dynamics of the supercooled liquid M-Toluidine, observing a stretched relaxation process and a temperature-dependent stretching parameter. This study highlights the potential of M-Toluidine in understanding the behavior of supercooled liquids and glass-forming materials (Cutroni & Mandanici, 2001).
Clinical Utility
Toluidine blue, a related compound, has found wide applications in clinical settings, particularly in the identification of dysplasia and carcinoma of the oral cavity. Its high affinity for acidic tissue components makes it a valuable tool for staining tissues rich in DNA and RNA. This property facilitates the visualization of cellular and tissue structures during clinical examinations and has potential applications in diagnosing and studying various diseases (Sridharan & Shankar, 2012).
Material Science and Corrosion Protection
In the field of material science, M-Toluidine has been investigated for its application in the electrodeposition of polyanilines on iron surfaces. This process has implications for the development of corrosion-resistant coatings. The electrochemical polymerization of M-Toluidine and other anilines on Fe surfaces demonstrated the formation of thin polymeric films that offer protective properties against corrosion, highlighting the utility of M-Toluidine derivatives in enhancing the durability and lifespan of metal components (Sazou, 2001).
Mechanism of Action
Safety and Hazards
M-Toluidine is toxic by inhalation, ingestion, and skin absorption in high concentrations or under prolonged exposures . It may cause damage to organs through prolonged or repeated exposure . Prolonged or repeated exposure to M-Toluidine may result in damage to the blood system or kidneys . Once sensitized, an allergic skin reaction may occur when subsequently exposed to very low levels of M-Toluidine . It may cause cancer .
Properties
IUPAC Name |
N,N,2,3,4,6-hexadeuterio-5-(trideuteriomethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYPMNFTHPTTDI-LLZDZVHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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